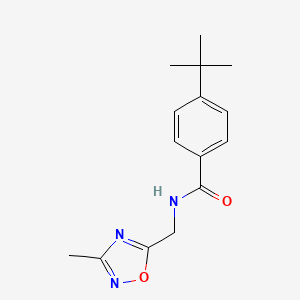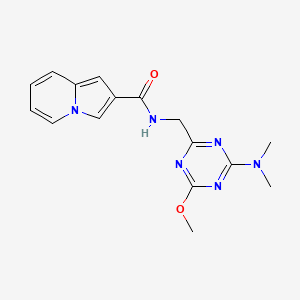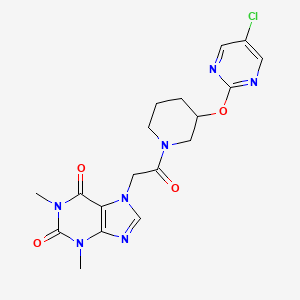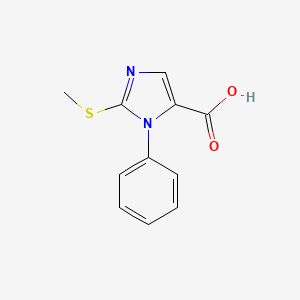
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as EMAP or 4-Ethyl-5-(2-methylphenyl)-3-amino-1H-pyrazole and has a molecular formula of C12H15N3.
Mecanismo De Acción
The mechanism of action of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. EMAP can block the activation of this pathway, thereby reducing the production of inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can have several biochemical and physiological effects. These include the reduction of inflammation, the inhibition of cell proliferation, and the induction of apoptosis. EMAP has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in lab experiments is its ability to inhibit the NF-κB signaling pathway, making it a useful tool for studying the regulation of inflammatory responses. However, one limitation of using this compound is that it can be toxic at high concentrations, making it necessary to use caution when handling and administering the compound.
Direcciones Futuras
There are several future directions for research on 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine. One potential area of study is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. EMAP has been shown to have neuroprotective properties, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential side effects.
Métodos De Síntesis
The synthesis of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can be achieved through several methods, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by the addition of ammonium acetate. Alternatively, the compound can be synthesized through the reaction of 2-methylphenylhydrazine with ethyl pyruvate, followed by the addition of ammonium acetate.
Aplicaciones Científicas De Investigación
The potential applications of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in scientific research are vast. One of the most significant areas of study is the compound's potential as an anti-inflammatory agent. Research has shown that EMAP can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-11(14-15-12(9)13)10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUUIRKHQXNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]but-2-ynamide](/img/structure/B2983227.png)


![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2983233.png)
![tert-Butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate](/img/structure/B2983235.png)



![(4-nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-[[(2R)-2-(prop-2-enoxycarbonylamino)propanoyl]amino]propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/no-structure.png)
![2-chloro-6-methyl-N-[2-(morpholin-4-yl)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2983245.png)
![1-benzyl-N~5~-(3-ethylphenyl)-4-hydroxy-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2983246.png)
